molecular formula C21H20ClN3O2 B298951 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No. B298951
M. Wt: 381.9 g/mol
InChI Key: DJZDWVRNNCOUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceuticals. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its binding to specific receptors in the body. The compound has been shown to bind to the adenosine A1 receptor, which plays a role in various physiological processes such as neurotransmission, cardiovascular function, and inflammation. The binding of the compound to the receptor can activate or inhibit certain signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and neuroprotective effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments include its high potency and selectivity for certain receptors. The compound can be used to study the role of specific receptors in various physiological processes and diseases. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of specificity for certain receptors. The compound can also be difficult to synthesize and purify, which can affect the yield and purity of the final product.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione. One direction is to explore the potential of the compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, the specific mechanisms of action of the compound on certain receptors can be further elucidated using various techniques such as molecular modeling and structural biology.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzaldehyde, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 4-chlorobenzaldehyde, 4-methylphenylhydrazine, and 1,3-cyclohexanedione in the presence of a catalyst such as sodium acetate. The yield and purity of the compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

Scientific Research Applications

2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has potential applications in pharmaceuticals due to its ability to bind to certain receptors in the body. It has been shown to have activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been studied extensively in vitro and in vivo, and its efficacy and safety have been evaluated.

properties

Product Name

2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-7-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C21H20ClN3O2/c1-13-3-5-14(6-4-13)18-17-19(24-12-2-11-23(18)24)21(27)25(20(17)26)16-9-7-15(22)8-10-16/h3-10,17-19H,2,11-12H2,1H3

InChI Key

DJZDWVRNNCOUSH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N5N2CCC5

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N5N2CCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.